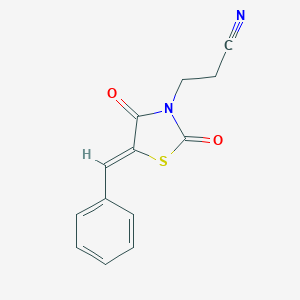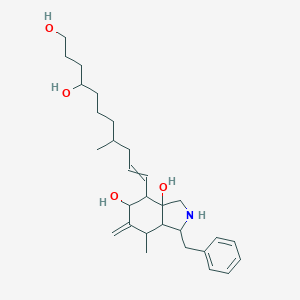
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile is a chemical compound with the molecular formula C13H10N2O2S It is a member of the thiazolidinedione family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazolidine-2,4-dione with benzaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the benzylidene moiety to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or benzyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound can modulate gene expression involved in glucose and lipid metabolism, thereby exerting antidiabetic effects . Additionally, its cytotoxic activity may be attributed to the induction of apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Shares the thiazolidinedione core structure and exhibits similar biological activities.
3-Benzylthiazolidine-2,4-dione: Another thiazolidinedione derivative with comparable properties.
5-(4-Substituted benzylidene)-2,4-thiazolidinediones: These compounds have been studied for their antidiabetic and antimicrobial activities.
Uniqueness
3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile stands out due to its unique nitrile functional group, which can be further modified to enhance its biological activity and selectivity. This structural feature provides opportunities for the development of novel derivatives with improved pharmacological profiles.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |
InChI Key |
ROMFZBBIJSONPM-LUAWRHEFSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE](/img/structure/B227405.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
